3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 483994-91-8
VCID: VC4230397
InChI: InChI=1S/C19H21N5O3/c1-12-6-4-5-7-16(12)20-19(25)15(18-21-23-24-22-18)10-13-8-9-14(26-2)11-17(13)27-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24)
SMILES: CC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409

3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

CAS No.: 483994-91-8

Cat. No.: VC4230397

Molecular Formula: C19H21N5O3

Molecular Weight: 367.409

* For research use only. Not for human or veterinary use.

3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide - 483994-91-8

Specification

CAS No. 483994-91-8
Molecular Formula C19H21N5O3
Molecular Weight 367.409
IUPAC Name 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Standard InChI InChI=1S/C19H21N5O3/c1-12-6-4-5-7-16(12)20-19(25)15(18-21-23-24-22-18)10-13-8-9-14(26-2)11-17(13)27-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24)
Standard InChI Key GYXQDZKTCOWCJU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3

Introduction

Overview of 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound that belongs to the class of amides. Its structure features a propanamide backbone substituted with a tetrazole ring and aromatic groups, which may contribute to its biological activity. This compound has garnered interest in pharmaceutical research due to its potential applications in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula: C16_{16}
    H18_{18}
    N4_{4}
    O3_{3}

  • Molecular Weight: 314.34 g/mol

Structural Representation

The compound can be represented by the following structural formula:

text
O || C / \ N C / \ C N // \ C C | | C1 C2

Where:

  • C1 represents the 2,4-dimethoxyphenyl group.

  • C2 represents the 2-methylphenyl group.

  • The tetrazole ring is integrated into the propanamide structure.

Synthesis Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions, including:

  • Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

  • Amidation Reaction: The final step usually involves the reaction of the synthesized tetrazole with an appropriate amine to form the amide bond.

Biological Activity and Research Findings

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

  • Antimicrobial Properties: Certain analogs have demonstrated effectiveness against bacterial strains.

Data Table of Biological Assays

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